Cysteine sulfinic acid (CSA) is a sulfur-containing amino acid formed under oxidative conditions as a post-translational modification of cysteine residues in proteins []. Its formation is regulated both enzymatically and nonenzymatically []. CSA has been identified across various proteins, playing a crucial role in modulating protein function, either activating or inhibiting it []. Notably, recent discoveries revealed a widespread, reversible regulation of the sulfinic acid state of cysteine within proteins, highlighting the significance of CSA in biological processes and prompting further investigation into its functions [].
Beyond its role in protein modification, CSA is also recognized as an excitatory amino acid in the mammalian nervous system, acting as an agonist at certain glutamate receptors [, , ]. Its significance in this context is further emphasized by potential implications in various neurological conditions and diseases [, ].
Direct Incorporation during Peptide Synthesis: Fmoc-protected cysteine sulfinic acid, synthesized from commercially available Fmoc-Cys(Mob)-OH, can be directly incorporated into peptides during solid-phase peptide synthesis [].
Oxidation of Mob-Protected Cysteine: Alternatively, peptides can be synthesized using Fmoc-Cys(Mob)-OH, followed by oxidation of the thioether to the Mob sulfone using H₂O₂ and a niobium carbide catalyst []. Subsequent deprotection under strongly acidic conditions (50% triflic acid, 45% trifluoroacetic acid, 5% water) yields peptides with CSA [].
A simplified method for synthesizing L-[³⁵S]cysteine sulfinic acid with a 65% yield from S-[³⁵S]cystine was also developed []. This procedure involves converting L-[³⁵S]cystine to its thiosulfonate, which then reacts with ammonium hydroxide to yield L-[³⁵S]cysteine sulfinic acid and L-[³⁵S]cystine [].
Decarboxylation: CSA is decarboxylated to hypotaurine by cysteine sulfinic acid decarboxylase (CSAD) [, , , , , , , ]. Hypotaurine can be further oxidized to taurine [].
Oxidation: CSA can be oxidized to cysteic acid by various oxidizing agents, including singlet oxygen and the carbonate radical anion [, ].
Reduction: The sulfinic acid moiety of CSA in 2-Cys peroxiredoxins (Prxs) can be reduced back to cysteine by sulfiredoxin (Srx) through an ATP-dependent mechanism [].
Excitatory Neurotransmission: CSA acts as an agonist at certain metabotropic glutamate receptors (mGluRs), triggering downstream signaling pathways [, ]. The specific effects depend on the mGluR subtype activated, leading to either stimulation of phosphoinositide hydrolysis or inhibition of forskolin-induced cAMP accumulation [].
Partial Substrate for Asparagine Synthetase: CSA acts as a partial substrate for Escherichia coli asparagine synthetase B, forming a sulfur analogue of β-aspartyl-AMP in a futile cycle []. This interaction suggests potential for developing AS-B inhibitors based on sulfur-containing aspartate analogues [].
Regulation of Taurine Synthesis: CSA is a key intermediate in the biosynthesis of taurine, a crucial amino acid with diverse biological functions [, , , , ]. CSAD, the enzyme responsible for converting CSA to hypotaurine, is regulated by various factors, including dietary protein, bile acid signaling, and estradiol [, , ].
Neurobiology: CSA is extensively studied as an excitatory amino acid in the central nervous system, investigating its role in neurotransmission, synaptic plasticity, and neuronal signaling pathways [, , , , , ].
Taurine Biosynthesis: Understanding the regulation of CSAD, the enzyme that converts CSA to hypotaurine, is crucial for unraveling the mechanisms of taurine biosynthesis and its implications in various physiological processes [, , , , , , ].
Protein Chemistry: Studying CSA formation in proteins provides insights into oxidative stress, redox regulation, and protein function modulation [, ].
Drug Development: CSA's interaction with asparagine synthetase B offers a platform for designing inhibitors targeting this enzyme, potentially beneficial for treating leukemia and solid tumors [].
Elucidating the Role of Reversible CSA Modification in Proteins: Further investigation is needed to understand the mechanisms and functional consequences of the recently identified widespread, reversible regulation of the sulfinic acid state of cysteine within proteins [].
Exploring the Therapeutic Potential of Targeting CSAD: Given the importance of taurine in various physiological processes, modulating CSAD activity through pharmacological interventions could offer therapeutic opportunities for treating conditions associated with taurine deficiency or dysregulation [, , , ].
Developing CSA-Based Inhibitors for Asparagine Synthetase B: Further exploration of sulfur-containing aspartate analogues as potential inhibitors of AS-B could lead to novel therapeutic agents for cancer treatment [].
Investigating the Role of CSA in Neurological Diseases: Considering the association of altered homocysteine metabolism with neurological disorders, the potential contribution of CSA to disease pathogenesis warrants further investigation [, ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: